molecular formula C26H26N2O2S B047129 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene CAS No. 7128-64-5

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Cat. No. B047129
CAS RN: 7128-64-5
M. Wt: 430.6 g/mol
InChI Key: AIXZBGVLNVRQSS-UHFFFAOYSA-N
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Description

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, also known as BBT, is a commercially available safe fluorescent brightener . It is a light-emitting chemical compound that is a benzoxazole derivative . It is used as an optical brightener which converts UV light into visible light . It is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink . It is also useful in detecting the presence of thin-film electrical contact lubricants .


Molecular Structure Analysis

The molecular formula of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is C26H26N2O2S . The InChI Key is AIXZBGVLNVRQSS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a yellow-green powder . It has a melting point of 199-201 °C . It is soluble in toluene but insoluble in water . It has an extinction coefficient of ≥47000 at 372-374 nm in dioxane .

Scientific Research Applications

Optical Brightening

BBOT is widely used as an optical brightener . This application takes advantage of BBOT’s ability to absorb ultraviolet (UV) light and re-emit it as visible light, thus enhancing the brightness of materials . It is particularly effective in:

Fluorescent Brightening for Thermoplastics

In the field of thermoplastic resins, BBOT serves as a fluorescent brightener. Its applications include:

Scintillation Applications

BBOT’s high efficiency in light emission makes it suitable for scintillation applications. It is used in:

Photoinitiators in Polymerization

The compound’s excellent UV-Visible absorption and fluorescent ability allow it to act as a high-performance photoinitiator. It plays a role in:

Detection of Electrical Contact Lubricants

BBOT is useful in detecting the presence of thin-film electrical contact lubricants. This application is important for:

Research on Light-Emitting Devices

Due to its strong luminescent properties, BBOT is used in research related to light-emitting devices. This includes:

Mechanism of Action

Target of Action

BBOT is primarily used as an optical brightener . Its primary targets are materials such as thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

Mode of Action

BBOT works by absorbing ultraviolet (UV) light and re-emitting it as visible light . This property makes it useful in applications where enhancing the appearance of color or brightness is desired.

Result of Action

The primary result of BBOT’s action is the conversion of UV light into visible light . This results in a brightening effect when BBOT is applied to materials, making them appear more vibrant.

Action Environment

The efficacy and stability of BBOT can be influenced by various environmental factors. For instance, the presence of UV light is necessary for BBOT to function as an optical brightener . Additionally, the specific characteristics of the material to which BBOT is applied can also impact its effectiveness.

Future Directions

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is suitable for photoluminescence experiments on doped silica films . It is also suitable to visualize ultraviolet (UV)-patterned acrylic pressure-sensitive adhesives . These applications suggest potential future directions for this compound.

properties

IUPAC Name

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZBGVLNVRQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1048205
Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Molecular Weight

430.6 g/mol
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Physical Description

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-
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Product Name

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

CAS RN

7128-64-5, 52232-33-4
Record name 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene
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Record name Bis(tert-butyl benzoxazolyl) thiophene
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Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Record name 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)
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Record name FLUORESCENT BRIGHTENER 184
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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